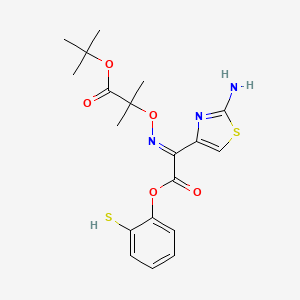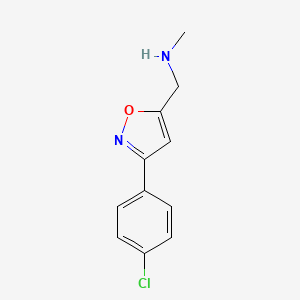
1-(3-(4-Chlorophenyl)isoxazol-5-yl)-N-methylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(4-Chlorophenyl)isoxazol-5-yl)-N-methylmethanamine is a compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. Isoxazoles are known for their wide range of biological activities and therapeutic potential .
Preparation Methods
The synthesis of 1-(3-(4-Chlorophenyl)isoxazol-5-yl)-N-methylmethanamine typically involves the following steps:
Cycloaddition Reaction: The most common method for synthesizing isoxazole derivatives is through a (3 + 2) cycloaddition reaction.
Substitution Reaction:
Methylation: The final step involves the methylation of the amine group to form the N-methylmethanamine moiety.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to achieve the desired product efficiently .
Chemical Reactions Analysis
1-(3-(4-Chlorophenyl)isoxazol-5-yl)-N-methylmethanamine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium or copper, and specific temperature and pressure conditions to facilitate the reactions .
Scientific Research Applications
1-(3-(4-Chlorophenyl)isoxazol-5-yl)-N-methylmethanamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3-(4-Chlorophenyl)isoxazol-5-yl)-N-methylmethanamine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-(3-(4-Chlorophenyl)isoxazol-5-yl)-N-methylmethanamine can be compared with other similar compounds, such as:
3-(3-(4-Chlorophenyl)isoxazol-5-yl)propan-1-ol: This compound has a similar isoxazole core but differs in the presence of a propanol group instead of the N-methylmethanamine moiety.
3-(3-(4-Fluorophenyl)isoxazol-5-yl)propan-1-ol: This compound has a fluorine atom instead of a chlorine atom, which can lead to different biological activities and properties.
3-(3-Phenylisoxazol-5-yl)propan-1-ol: This compound lacks the halogen substitution, which can affect its reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the N-methylmethanamine group, which can influence its chemical reactivity and biological properties .
Properties
Molecular Formula |
C11H11ClN2O |
|---|---|
Molecular Weight |
222.67 g/mol |
IUPAC Name |
1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-N-methylmethanamine |
InChI |
InChI=1S/C11H11ClN2O/c1-13-7-10-6-11(14-15-10)8-2-4-9(12)5-3-8/h2-6,13H,7H2,1H3 |
InChI Key |
GPMLGUCCTNBQRB-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC(=NO1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


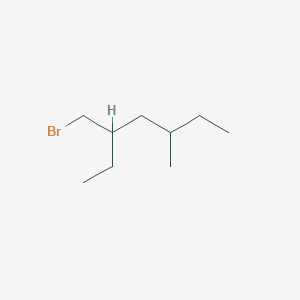
![2-Methoxythiazolo[4,5-b]pyridine](/img/structure/B13146766.png)
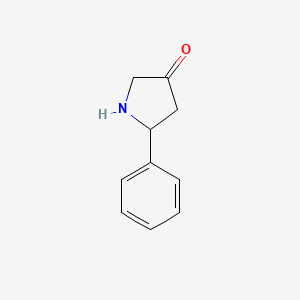
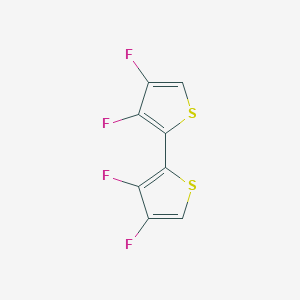

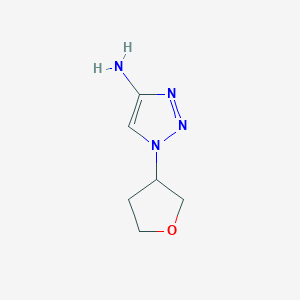
![N-[4,6-Bis(2-nitroanilino)-1,3,5-triazin-2-yl]glycine](/img/structure/B13146796.png)
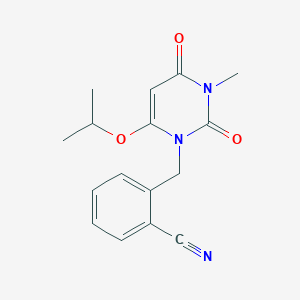
![Dimethyl 5,6'-dibromo-[1,3'-biindoline]-5',6-dicarboxylate](/img/structure/B13146804.png)
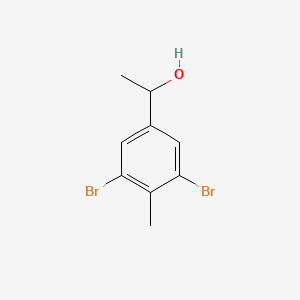
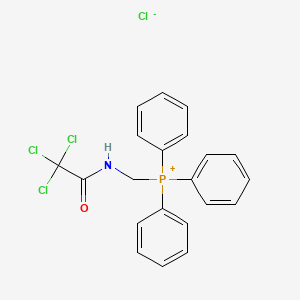
![7-(3-Ethynylbenzyl)-4-(4-(trifluoromethoxy)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13146821.png)
